(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid
Description
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a carboxylic acid group
Properties
IUPAC Name |
(2S,3S)-1-ethyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-8(12(17)18)11(15)9-6-7-13-14(9)2/h6-8,11H,3-5H2,1-2H3,(H,17,18)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDAAXTYICVPI-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the synthesis process and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-ethyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid: Has a different substitution pattern on the pyrazole ring.
Uniqueness
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, pyrazole moiety, and carboxylic acid group makes it a versatile compound for various applications.
Biological Activity
(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This compound contains a piperidine ring, a pyrazole moiety, and a carboxylic acid group, which contribute to its biological activities. Research indicates that this compound may exhibit various pharmacological effects, including enzyme inhibition and receptor interactions.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of piperidine derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include catalysts, solvents, and specific temperature settings to ensure the desired stereochemistry and yield.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 239.29 g/mol |
| CAS Number | 1969288-47-8 |
Enzyme Inhibition
Research has indicated that compounds similar to this compound may act as inhibitors of various enzymes. For instance, piperidine derivatives have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), with some derivatives showing IC50 values as low as 0.07 µM . This suggests that this compound could potentially exhibit similar inhibitory activities.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In studies involving related pyrazole derivatives, significant activity against Mycobacterium tuberculosis was observed, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains . The selectivity of these compounds indicates potential therapeutic applications in treating infections without significant toxicity to human cells.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as HaCaT have shown that certain derivatives maintain a favorable selectivity index (SI), indicating non-toxic effects at effective concentrations against pathogens. For example, one derivative demonstrated an SI of over 12.5 when comparing MIC values against noncancerous cells .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in the observed biological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antitubercular Activity : A study indicated that certain piperidine derivatives exhibited potent antitubercular activity with MIC values significantly lower than those of standard treatments .
- Selectivity Against Cancer Cells : Research demonstrated that some analogs showed low cytotoxicity towards normal cells while effectively inhibiting the growth of cancer cell lines .
- ACE Inhibition : Comparative studies on piperidine derivatives revealed that modifications in the structure could lead to enhanced ACE inhibitory activity, suggesting avenues for developing antihypertensive agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
